3-Amino-6-phenylpyrazine-2-carbonitrile

Pteridine Synthesis Heterocyclic Chemistry One-Pot Reaction

3-Amino-6-phenylpyrazine-2-carbonitrile (CAS 50627-25-3) is a strategically differentiated pyrazine building block. Its unique 2-carbonitrile handle enables one-pot cyclization to fused pteridines (75% yield) – a transformation inaccessible to generic 3-aminopyrazine-2-carboxamides. The 6-phenyl substituent enhances lipophilicity and π-stacking. Reported antibacterial activity against drug-resistant C. perfringens and S. enterica validates its utility as a chemical probe, while the core scaffold is a proven starting point for Chk1 kinase inhibitor optimization. Choose this intermediate for exclusive synthetic routes and SAR insights.

Molecular Formula C11H8N4
Molecular Weight 196.21 g/mol
CAS No. 50627-25-3
Cat. No. B1275326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-6-phenylpyrazine-2-carbonitrile
CAS50627-25-3
Molecular FormulaC11H8N4
Molecular Weight196.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CN=C(C(=N2)C#N)N
InChIInChI=1S/C11H8N4/c12-6-9-11(13)14-7-10(15-9)8-4-2-1-3-5-8/h1-5,7H,(H2,13,14)
InChIKeyRQDOXXBRLVPOOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-6-phenylpyrazine-2-carbonitrile (CAS 50627-25-3): Procurement and Differentiation Guide for Pyrazine Building Blocks


3-Amino-6-phenylpyrazine-2-carbonitrile (CAS 50627-25-3), also known as 2-amino-3-cyano-5-phenylpyrazine, is a polysubstituted pyrazine derivative . Its core structure features a pyrazine ring with a reactive 3-amino group, a 2-carbonitrile moiety, and a 6-phenyl substituent, granting it a distinct chemical profile for use as a versatile intermediate in heterocyclic synthesis [1]. It is primarily procured for pharmaceutical research as a precursor to complex fused-ring systems, such as pteridines, and for exploring structure-activity relationships (SAR) in antimicrobial and kinase-targeting programs [2].

Why Generic 3-Amino-6-phenylpyrazine-2-carbonitrile Substitution Fails: The Criticality of the 2-Carbonitrile Motif


Generic substitution with other 3-aminopyrazine derivatives (e.g., 3-aminopyrazine-2-carboxamides or 3-amino-5-phenylpyrazine-2-carbonitrile) is not chemically or functionally equivalent. The specific 2-carbonitrile group in 3-amino-6-phenylpyrazine-2-carbonitrile is a crucial synthetic handle, enabling cyclization reactions to form fused pteridine and pyrazinopyrimidine systems that are inaccessible from carboxamide or unsubstituted analogs [1]. While phenyl-substituted 3-aminopyrazine-2-carboxamides show some antibacterial activity, their benzyl derivatives are inactive, highlighting that subtle changes in the substituent on the pyrazine core can completely abolish biological effects [2]. Furthermore, the presence of the 6-phenyl group in the target compound enhances lipophilicity and π-stacking potential compared to non-phenyl analogs, a property that is not uniformly present across the broader pyrazine-2-carbonitrile class .

Quantitative Differentiation of 3-Amino-6-phenylpyrazine-2-carbonitrile: Synthetic and Biological Comparator Data


Synthetic Efficiency: One-Pot Pteridine Formation from 3-Amino-6-phenylpyrazine-2-carbonitrile

The compound serves as a direct precursor to 4-chloro-6-phenylpteridin-2-amine, a valuable heterocyclic scaffold. When reacted with N-(dichloromethylene)-N-methylmethanaminium chloride, a one-pot procedure yields the target pteridine with a 75% yield. This is a clear advantage over stepwise syntheses using alternative pyrazine carbonitriles lacking the 3-amino group, which require additional protection/deprotection steps or produce lower overall yields [1].

Pteridine Synthesis Heterocyclic Chemistry One-Pot Reaction

Kinase Inhibition Profile: Weak Chk1 Activity of Derived Carboxamide vs. Target Compound's Intermediate Role

While 3-amino-6-phenylpyrazine-2-carbonitrile itself is not a direct kinase inhibitor, its immediate derivative, 3-amino-6-phenyl-N-(phenylmethyl)pyrazine-2-carboxamide, was evaluated for Chk1 inhibition. This derivative showed an IC50 of ≥10,000 nM, indicating weak direct activity [1]. This data positions the target compound as a starting point for further optimization, not as a final drug candidate. This contrasts with more elaborated pyrazine-2-carbonitriles (e.g., 5-[[5-(2-methoxy-4-morpholino-phenyl)-1H-pyrazol-3-yl]amino]pyrazine-2-carbonitrile) which achieve nanomolar potency (IC50 = 0.4 nM) through extensive substitution [2].

Checkpoint Kinase 1 (Chk1) Cancer Therapeutics Kinase Inhibitor Scaffold

Antibacterial Spectrum: Broad Activity Against Phylogenetically Diverse Bacteria Including Drug-Resistant Strains

3-Amino-6-phenylpyrazine-2-carbonitrile exhibits antibacterial activity against a broad range of phylogenetically diverse bacteria, including multi-drug resistant strains. Specifically, it inhibits the growth of Clostridium perfringens and Salmonella enterica serovar Typhimurium in cell culture . This broad activity contrasts with the more selective antimycobacterial profile of related 3-aminopyrazine-2-carboxamides, which are active against M. tuberculosis (MIC = 12.5-46 µM) but show variable activity against other bacterial species [1].

Antimicrobial Resistance Gram-positive Bacteria Broad-spectrum Antibacterial

Validated Application Scenarios for 3-Amino-6-phenylpyrazine-2-carbonitrile in Research and Development


Synthesis of 4-Chloro-6-phenylpteridin-2-amine Libraries

The compound is an ideal starting material for constructing pteridine libraries via a one-pot cyclization with N-(dichloromethylene)-N-methylmethanaminium chloride, achieving a 75% yield [1]. This is a key intermediate for exploring pteridine-based inhibitors or fluorescent probes.

Broad-Spectrum Antibacterial Mechanism Studies

Given its reported activity against phylogenetically diverse bacteria, including drug-resistant strains and specific pathogens like C. perfringens and S. enterica , the compound serves as a chemical probe to investigate novel antibacterial targets or membrane disruption mechanisms.

Scaffold for Chk1 Kinase Inhibitor SAR Exploration

Although the parent compound is not a potent kinase inhibitor, its carboxamide derivative shows weak Chk1 activity (IC50 ≥ 10,000 nM) [2]. This establishes the 3-amino-6-phenylpyrazine core as a viable starting point for medicinal chemistry optimization to improve potency and selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Amino-6-phenylpyrazine-2-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.